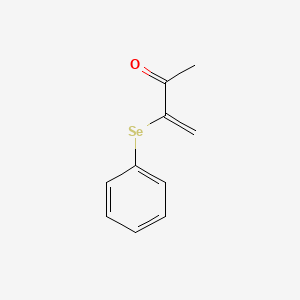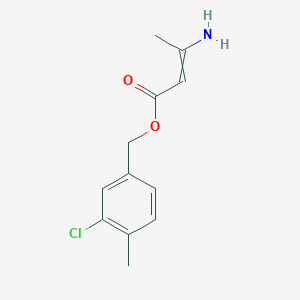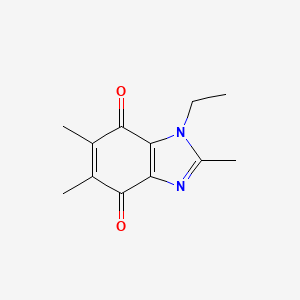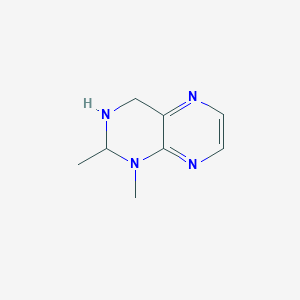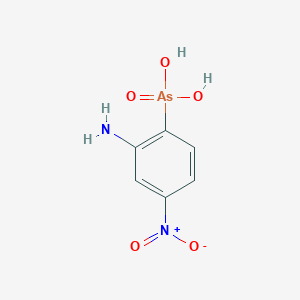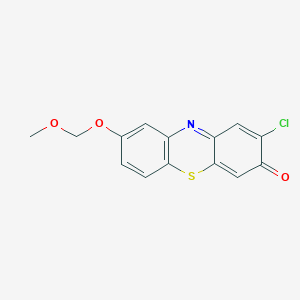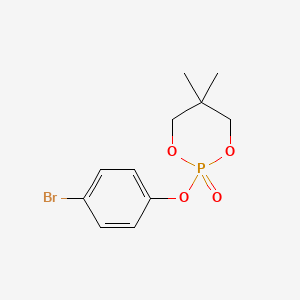![molecular formula C15H26O4S2 B14584053 Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-89-2](/img/structure/B14584053.png)
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of propylsulfanyl groups and a methylidenebutanedioate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate typically involves the reaction of 2-(propylsulfanyl)ethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The propylsulfanyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The propylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The ester moiety may also play a role in the compound’s biological effects by undergoing hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylpropyl) 2-methylidenebutanedioate
- Bis(2-butoxyethyl) 2-methylidenebutanedioate
Uniqueness
Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
61146-89-2 |
|---|---|
Molecular Formula |
C15H26O4S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
bis(2-propylsulfanylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C15H26O4S2/c1-4-8-20-10-6-18-14(16)12-13(3)15(17)19-7-11-21-9-5-2/h3-12H2,1-2H3 |
InChI Key |
XWIZIVLGOIEWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCOC(=O)CC(=C)C(=O)OCCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
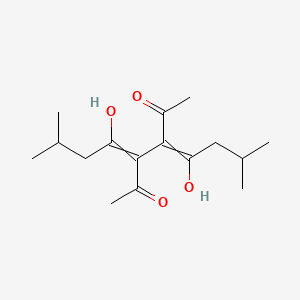
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
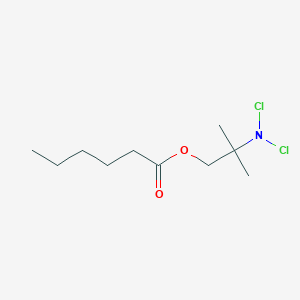
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
